Regioisomeric Scaffold Identity Differentiates Cyclopenta[2,3]indeno[5,6-d]thiazole from Acenaphthothiazole Isomers
Cyclopenta[2,3]indeno[5,6-d]thiazole possesses a distinct tetracyclic ring-fusion pattern that is regiochemically non-equivalent to the two acenaphthothiazole isomers sharing the same molecular formula C13H7NS . Acenaphtho[4,5-d]thiazole (CAS 314-26-1) and acenaphtho[5,4-d]thiazole (CAS 200-98-6) contain a naphthalene-derived acenaphthene subunit, whereas the target compound features a cyclopenta-fused indene core, resulting in a different spatial orientation of the thiazole nitrogen and sulfur atoms relative to the hydrocarbon framework . This regioisomeric distinction manifests as altered electronic distribution across the π-system, which directly influences properties such as dipole moment magnitude and direction, HOMO-LUMO gap, and molecular electrostatic potential surfaces [1].
| Evidence Dimension | Core scaffold ring-fusion regiochemistry (tetracyclic framework identity) |
|---|---|
| Target Compound Data | Cyclopenta[2,3]indeno[5,6-d]thiazole; IUPAC: 4-thia-6-azatetracyclo[7.6.0.0³,⁷.0¹⁰,¹⁴]pentadeca-1(15),2,5,7,9,11,13-heptaene; CAS 162304-37-2 |
| Comparator Or Baseline | Acenaphtho[4,5-d]thiazole (CAS 314-26-1) and Acenaphtho[5,4-d]thiazole (CAS 200-98-6), both possessing the acenaphthene subunit |
| Quantified Difference | Distinct tetracyclic skeletons: cyclopenta-indene vs. acenaphthene ring system; non-interchangeable regioisomers |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignment |
Why This Matters
Different ring-fusion regioisomers exhibit divergent target-binding affinities and material packing behaviors, making them unsuitable for mutual substitution in SAR studies or device fabrication.
- [1] PubChem Substance. SID 33225996 for Cyclopenta[2,3]indeno[5,6-d]thiazole. Retrieved from https://pubchem.ncbi.nlm.nih.gov. View Source
